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molecular formula C12H13NO B8292833 (3-Pyrrol-1-yl)2-methylbenzyl alcohol CAS No. 83140-97-0

(3-Pyrrol-1-yl)2-methylbenzyl alcohol

Cat. No. B8292833
M. Wt: 187.24 g/mol
InChI Key: AHBBKEMOTPYCDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05234946

Procedure details

When the same reaction as in Referential Example 18 is carried out using methyl 3-amino-2-methylbenzoate instead of the starting methyl 3-amino-6-methylbenzoate, 2-methyl-3-(1-pyrrolyl)benzyl alcohol is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH3:12])=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7]C)=O.N[C:14]1[CH:15]=C(C(C)=[CH:22][CH:23]=1)C(OC)=O>>[CH3:12][C:3]1[C:2]([N:1]2[CH:22]=[CH:23][CH:14]=[CH:15]2)=[CH:11][CH:10]=[CH:9][C:4]=1[CH2:5][OH:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=C(C(=O)OC)C=CC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C(=O)OC)C(=CC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When the same reaction as in Referential Example 18

Outcomes

Product
Name
Type
product
Smiles
CC1=C(CO)C=CC=C1N1C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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